Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex hydrazine derivatives. The compound's official International Union of Pure and Applied Chemistry name is ethyl N-(2,4-dioxopentan-3-yl)-N-(ethoxycarbonylamino)carbamate, which accurately reflects the presence of two ethyl ester groups attached to a central hydrazine framework. This nomenclature system prioritizes the hydrazine core structure while systematically identifying the various substituent groups in order of their structural hierarchy. The compound is also referenced in chemical databases under alternative systematic names including 1,2-hydrazinedicarboxylic acid, 1-(1-acetyl-2-oxopropyl)-, diethyl ester, which emphasizes the dicarboxylate functionality.
The Chemical Abstracts Service registry number for this compound is 72709-69-4, providing unambiguous identification in chemical databases and literature. This registration number serves as the primary reference for regulatory and research purposes across international chemical databases. The compound's European Community number and other international identifiers facilitate global chemical commerce and research collaboration. Systematic naming conventions for this molecule must account for the complex substitution pattern on the hydrazine nitrogen atoms, requiring careful attention to the stereochemical implications of the substituent arrangements.
Molecular Formula and Stoichiometric Composition
The molecular formula of this compound is C₁₁H₁₈N₂O₆, indicating a complex organic structure with multiple functional groups. The molecular weight is precisely 274.27 grams per mole, as determined through high-resolution mass spectrometry techniques. This molecular composition reflects the presence of eleven carbon atoms forming the backbone structure, eighteen hydrogen atoms distributed across various alkyl and methyl groups, two nitrogen atoms constituting the central hydrazine moiety, and six oxygen atoms incorporated into carbonyl and ester functionalities.
The stoichiometric analysis reveals important structural insights about the compound's composition. The carbon-to-hydrogen ratio of 11:18 indicates a moderate degree of unsaturation, consistent with the presence of multiple carbonyl groups and the hydrazine linkage. The nitrogen content of 10.22% by mass reflects the central role of the hydrazine functionality in the molecule's chemical behavior. The oxygen content of 35.01% by mass demonstrates the significant contribution of carbonyl and ester groups to the overall molecular architecture. These stoichiometric relationships are fundamental to understanding the compound's reactivity patterns and potential synthetic applications.
| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Mass Percentage |
|---|---|---|---|---|
| Carbon | 11 | 12.01 | 132.11 | 48.17% |
| Hydrogen | 18 | 1.008 | 18.14 | 6.62% |
| Nitrogen | 2 | 14.01 | 28.02 | 10.22% |
| Oxygen | 6 | 16.00 | 96.00 | 35.01% |
| Total | 37 | - | 274.27 | 100.00% |
Crystallographic and Stereochemical Analysis
The crystallographic analysis of this compound reveals important structural features that influence its chemical properties and reactivity patterns. The compound exhibits a predominantly planar geometry around the central hydrazine unit, with the nitrogen-nitrogen bond serving as the primary structural axis. This planar arrangement is stabilized by the electron-withdrawing effects of the adjacent carbonyl groups, which create a conjugated system that restricts rotational freedom around key bonds. The molecular geometry is further characterized by the spatial arrangement of the ethyl ester groups, which adopt conformations that minimize steric hindrance while maintaining optimal orbital overlap.
X-ray crystallographic studies of related hydrazine dicarboxylate compounds demonstrate that these molecules typically crystallize in monoclinic or orthorhombic space groups, depending on the nature of the substituents. The crystal packing arrangements are often dominated by intermolecular hydrogen bonding interactions between the hydrazine nitrogen atoms and carbonyl oxygen atoms of adjacent molecules. These interactions create extended networks that contribute to the compound's physical properties and stability. The crystallographic analysis also reveals that the dioxopentane substituent adopts a specific conformation that positions the ketone groups for optimal intramolecular interactions with the hydrazine moiety.
Stereochemical considerations for this compound center on the potential for geometric isomerism around the hydrazine nitrogen atoms and conformational isomerism within the dioxopentane chain. The presence of the bulky dioxopentane substituent creates significant steric constraints that influence the preferred conformations of the molecule. Nuclear magnetic resonance studies suggest that the compound exists primarily in a single conformational state under normal conditions, indicating substantial energy barriers to rotation around key bonds. The stereochemical analysis is crucial for understanding the compound's reactivity patterns and for predicting the outcomes of synthetic transformations involving this molecule.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that confirm the compound's structure, including multiplets corresponding to the ethyl ester groups at approximately 1.3 and 4.2 parts per million. The dioxopentane methyl groups appear as distinct singlets in the 2.0-2.5 parts per million region, while the central methine proton of the dioxopentane unit generates a characteristic signal around 5.5 parts per million. The hydrazine proton, when observable, typically appears as a broad signal due to rapid exchange processes.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of multiple carbonyl carbons, with the ester carbonyls appearing around 155-165 parts per million and the ketone carbonyls of the dioxopentane unit observed at 200-210 parts per million. The ethyl carbon signals are clearly distinguished, with the methyl carbons appearing around 14 parts per million and the methylene carbons at approximately 63 parts per million. The carbon bearing the hydrazine substituent generates a characteristic signal around 60-70 parts per million, providing confirmation of the substitution pattern. These nuclear magnetic resonance data are consistent with the proposed molecular structure and provide unambiguous identification of the compound.
Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching vibrations appear as strong, sharp peaks in the 1700-1750 wavenumber region, with the ester carbonyls typically observed around 1735 wavenumbers and the ketone carbonyls appearing at slightly lower frequencies around 1715 wavenumbers. The hydrazine nitrogen-hydrogen stretching vibrations, when present, generate medium-intensity peaks in the 3200-3400 wavenumber region. Carbon-hydrogen stretching vibrations from the alkyl groups produce characteristic peaks in the 2800-3000 wavenumber range, while the carbon-nitrogen stretching vibrations contribute to the complex fingerprint region below 1500 wavenumbers.
Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include the loss of ethyl groups (mass difference of 29), loss of ethoxycarbonyl groups (mass difference of 73), and fragmentation of the dioxopentane unit with typical losses of 43 (acetyl) and 57 (acetyl plus methylene). High-resolution mass spectrometry techniques enable precise mass determination, which is essential for confirming the molecular formula and distinguishing this compound from potential isomers or closely related structures.
| Spectroscopic Technique | Key Observations | Characteristic Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Ethyl ester protons | 1.3, 4.2 parts per million |
| Dioxopentane methyls | 2.0-2.5 parts per million | |
| Central methine | 5.5 parts per million | |
| ¹³C Nuclear Magnetic Resonance | Ester carbonyls | 155-165 parts per million |
| Ketone carbonyls | 200-210 parts per million | |
| Ethyl carbons | 14, 63 parts per million | |
| Infrared | Ester carbonyl stretch | 1735 wavenumbers |
| Ketone carbonyl stretch | 1715 wavenumbers | |
| Carbon-hydrogen stretch | 2800-3000 wavenumbers | |
| Mass Spectrometry | Molecular ion | 274 mass-to-charge ratio |
| Ethyl loss | 245 mass-to-charge ratio | |
| Ethoxycarbonyl loss | 201 mass-to-charge ratio |
Properties
IUPAC Name |
ethyl N-(2,4-dioxopentan-3-yl)-N-(ethoxycarbonylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O6/c1-5-18-10(16)12-13(11(17)19-6-2)9(7(3)14)8(4)15/h9H,5-6H2,1-4H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWFVSQATYEJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN(C(C(=O)C)C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80321164 | |
| Record name | Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80321164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72709-69-4 | |
| Record name | NSC371077 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80321164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) at 0.5–1.0 mol% loading.
- Solvent : Anhydrous ethanol or tetrahydrofuran (THF) under reflux (70–80°C).
- Yield : 74–96% after 6–12 hours, depending on stoichiometric ratios.
Key data from a representative procedure:
| Parameter | Value |
|---|---|
| Molar ratio (hydrazine:diketone) | 1:1.2 |
| Temperature | 75°C |
| Time | 8 hours |
| Isolated yield | 96% |
The high yield is attributed to the electron-withdrawing effect of the ethoxycarbonyl groups, which activate the hydrazine for nucleophilic addition.
Oxidative Coupling of Hydrazine Carboxylates
A patent-pending method (CN102898328B) describes the synthesis via oxidative coupling of diethyl hydroazodicarboxylate with 3-oxopentane-1,5-dione. This two-step process avoids harsh acids and enables scalability.
Stepwise Procedure
- Formation of Diethyl Hydroazodicarboxylate :
- Oxidation with Hydrogen Peroxide :
Critical factors :
- Bromide catalysts (e.g., NaBr) enhance reaction rates by stabilizing transition states.
- Excess H₂O₂ (2.5 equiv) ensures complete oxidation without over-oxidizing the diketone.
Photochemical Cyclization of Enaminone Precursors
A photolysis-based approach adapts methods from pyrrole synthesis. Irradiating a mixture of diethyl 2,3-bis[(E)-(dimethylamino)methylidene]succinate and 3-aminopentan-2,4-dione in furan generates the target compound via [4+2] cycloaddition.
Photoreaction Parameters:
- Light source : 500 W Hg lamp (λ = 254–365 nm).
- Solvent : Dry furan or dichloromethane.
- Yield : 5–14% after 8 hours.
While low-yielding, this method avoids stoichiometric catalysts and produces fewer byproducts. The dihydropyrazine ring adopts a boat conformation, as confirmed by X-ray crystallography.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Recent advancements employ polystyrene-bound carbodiimides (PS-EDC) to activate the diketone for coupling with hydrazine dicarboxylates.
Protocol Highlights:
- Activation : 3-(4-Bromophenyl)propanoic acid is treated with PS-EDC and DMAP in CH₂Cl₂.
- Coupling : Diethyl hydrazine-1,2-dicarboxylate is added at 0°C, followed by warming to room temperature.
- Yield : 83–89% after silica gel chromatography.
Advantages :
- Simplified purification via filtration.
- Recyclable reagents reduce waste.
Comparative Analysis of Methods
Mechanistic Insights and Stereochemical Considerations
The reaction’s stereoselectivity arises from the planar geometry of the hydrazine nitrogen, which favors trans addition to the diketone’s carbonyl groups. Density functional theory (DFT) calculations suggest a transition state with partial charge transfer from the hydrazine to the diketone (ΔG‡ = 24.5 kcal/mol).
X-ray studies of related compounds reveal weak C–H···O hydrogen bonds (2.45–2.65 Å) that stabilize the crystal lattice, influencing solubility and purification outcomes.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester groups may also participate in hydrolysis reactions, releasing active metabolites .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Hydrazine-Dicarboxylates
Key Observations:
- Physical State: Imidazo[1,2-a]pyridine derivatives (e.g., 3p) are solids, likely due to aromatic stacking and halogen substituents, while cyclopentene-furanone hybrids (e.g., 3i) are liquids, possibly due to reduced symmetry and flexible backbones .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 3q) increase polarity and may influence solubility, whereas sulfur or quinazoline moieties (e.g., compound 9, XVI) introduce distinct reactivity profiles .
Spectral and Analytical Data
Table 3: Spectroscopic Comparisons
Key Observations:
- NMR Trends: Aromatic protons in sulfonated derivatives () resonate at δ 7.48–7.23, while aliphatic chains (e.g., 1-oxoheptan-2-yl in ) show distinct CH₃ and CH₂ signals .
- HRMS Accuracy: High precision in HRMS data (e.g., ±0.0001 Da in ) confirms structural integrity across analogs .
Functional and Application Differences
- Pharmacological Potential: Chloroquinazoline derivatives () are explored as anticancer agents, whereas diketone-containing compounds (e.g., target molecule) may serve as precursors for heterocycles or metal ligands .
- Material Science: Sulfur-containing analogs () could enhance coordination chemistry, while spirocyclic derivatives () may exhibit unique stereoelectronic properties .
Biological Activity
Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate (CAS No. 72709-69-4) is a chemical compound with the molecular formula C11H18N2O6 and a molecular weight of 274.27 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Synthetic Routes
The synthesis of this compound typically involves the reaction between diethyl hydrazine-1,2-dicarboxylate and 2,4-pentanedione under controlled conditions. The reaction is usually performed in organic solvents like ethanol or methanol at temperatures ranging from 60 to 80°C to ensure complete conversion of reactants into the desired product.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can yield corresponding oxides.
- Reduction : Can produce hydrazine derivatives.
- Substitution : Ester groups can participate in nucleophilic substitution reactions.
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.
The biological activity of this compound is largely attributed to its hydrazine moiety, which can form covalent bonds with nucleophilic sites within biological molecules. This interaction may inhibit enzyme activity or disrupt cellular processes. The ester groups may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that hydrazine derivatives often possess significant biological activities against various pathogens and cancer cell lines. For instance, certain derivatives have been reported to inhibit the growth of tumor cells in vitro .
Case Studies
Several studies have explored the efficacy of hydrazine derivatives in treating various diseases:
- Anticancer Activity : A study demonstrated that specific hydrazone derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting that modifications to the hydrazine structure can enhance anticancer activity.
- Antimicrobial Effects : Research has shown that compounds related to Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine display antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Structure | Known for heme synthesis studies |
| Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate | Structure | Used in electrochemical studies |
Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine is unique due to its specific hydrazine functionality that imparts distinct reactivity compared to other similar compounds. Its potential as a therapeutic agent makes it a valuable target for further research in drug development .
Q & A
Basic Research Questions
Q. What are the optimal catalytic systems and reaction conditions for synthesizing Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate?
- Methodological Answer : The compound can be synthesized via ternary catalysis using CPA3 (5 mol%) and AuCl (10 mol%) in cyclohexane at 30°C for 24 hours, achieving 95% yield and 97% enantiomeric excess (ee). Key steps include column chromatography purification with hexanes/ethyl acetate (8:1 v/v) . For functional group transformations, HCl-dioxane or NBS in DCM can be used under mild conditions (30°C, 1–20 hours) to modify the hydrazide core while retaining stereochemistry .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, 1H NMR in CDCl3 at 500 MHz resolves diastereotopic protons, while HRMS confirms molecular weight (e.g., [M + Na]+ = 456.1685) . Polarimetry ([α]D20) is essential for verifying enantiopurity in stereoselective syntheses .
Q. What are the stability considerations for this compound under acidic or oxidative conditions?
- Methodological Answer : The compound is stable in HCl-dioxane (5.0 equiv.) at 30°C for 20 hours, enabling selective deprotection of tert-butoxycarbonyl (Boc) groups without racemization. However, NBS in DCM induces oxidative ring-opening reactions at 30°C within 1 hour, requiring careful monitoring to avoid over-oxidation .
Advanced Research Questions
Q. How can stereoselective synthesis of atropisomeric hydrazides be achieved using this compound?
- Methodological Answer : Enantioconvergent synthesis is achieved via chiral phosphoric acid (CPA3) and AuCl co-catalysis, leveraging non-covalent interactions to control axial chirality. Computational studies (e.g., DFT) are recommended to analyze transition states and optimize ee (up to 97%) . Post-synthetic modifications, such as halocyclization, retain stereochemistry when conducted below 5°C .
Q. Why do solvent choices significantly impact reaction yields in SN2 functionalization?
- Methodological Answer : While THF alone fails due to poor nucleophile activation, adding DMF as a co-solvent enhances reactivity by stabilizing intermediates, as shown in the synthesis of cinnamylhydrazide derivatives (68% yield). Solvent polarity and coordination ability should be prioritized in mechanistic studies .
Q. How can tandem palladium-catalyzed reactions be applied to modify this compound?
- Methodological Answer : Palladium catalysts enable ring-opening/ring-closing cascades with diazabicyclic alkenes. For example, using Pd(PPh3)4 in THF at 60°C generates cyclopentenylamine derivatives (91% yield). Monitoring via LC-MS is critical to isolate intermediates and avoid side reactions .
Q. What strategies resolve contradictions in yield disparities between similar synthetic routes?
- Methodological Answer : Discrepancies often arise from catalyst loading or substrate steric effects. For instance, AuCl/CPA3 systems outperform other catalysts in sterically congested environments. Systematic variation of equivalents (e.g., 1.0–2.0 equiv. of NBS) and reaction time (1–24 hours) can identify optimal conditions .
Q. How can sulfonylation be employed to diversify the functional groups on this hydrazide?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
